1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene
Description
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene (CAS: 1263377-74-7) is a halogenated aromatic compound with the molecular formula C₇H₂BrF₅O and a molecular weight of 260.99 g/mol . It features a bromine atom at position 1, two fluorine atoms at positions 2 and 4, and a trifluoromethoxy (-OCF₃) group at position 2. This substitution pattern imparts unique electronic and steric properties, making it valuable in cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and liquid crystal materials . The compound requires storage at 2–8°C under inert conditions due to its sensitivity to moisture and heat .
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVASDORAKSUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluoro-3-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction parameters such as temperature, solvent, and concentration of reactants are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Other Substitution Reactions: Reagents such as lithium diisopropylamide (LDA) can be used for deprotonation and subsequent substitution reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of the benzene ring with another aromatic or aliphatic group .
Scientific Research Applications
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, which acts as a leaving group. In substitution reactions, the bromine atom is replaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, which stabilize the transition state and enhance the reactivity of the compound .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0)
- Molecular Formula : C₇H₄BrF₃O
- Key Differences : Lacks fluorine substituents at positions 2 and 3.
- Reactivity : Exhibits high yields (69–93%) in Pd-catalyzed arylations with heteroarenes due to the electron-withdrawing -OCF₃ group activating the bromine for oxidative addition . Steric hindrance is minimal in meta-substituted derivatives, enabling efficient coupling .
1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)
- Molecular Formula : C₇H₄BrF₃O
- Key Differences : -OCF₃ group at position 4 instead of 3.
- Physical Properties : Boiling point 153–155°C and density 1.62 g/cm³ , higher than meta-substituted analogs due to reduced molecular symmetry .
- Applications : Used in synthesizing liquid crystals for infrared applications, leveraging its stability and electronic properties .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)
- Molecular Formula : C₇H₃BrF₄O
- Key Differences : Fluorine at position 2 and bromine at position 4.
- Synthetic Utility: Multiple synonyms (e.g., 3-fluoro-4-trifluoromethoxybromobenzene) indicate versatility in coupling reactions and drug discovery intermediates .
Substituent Type and Functional Group Impact
1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene (CAS: 1263377-74-7)
- Molecular Formula : C₇H₂BrF₅
- Key Differences : Replaces -OCF₃ with -CF₃.
- Impact : The -CF₃ group is more electron-withdrawing than -OCF₃, increasing electrophilicity at the bromine site. This enhances reactivity in Suzuki-Miyaura couplings but reduces solubility in polar solvents .
1-Bromo-2,4-bis(trifluoromethyl)benzene
- Molecular Formula : C₈H₃BrF₆
- Key Differences : Two -CF₃ groups at positions 2 and 4.
- Applications: Used in high-performance materials; the dual -CF₃ groups create steric bulk, limiting reactivity in certain catalytic reactions compared to mono-substituted analogs .
Reactivity in Cross-Coupling Reactions
- Trends :
- Meta-substituted bromobenzenes (e.g., 1-bromo-3-(trifluoromethoxy)benzene) generally achieve higher yields due to balanced electronic activation and minimal steric effects .
- Ortho-substituted analogs (e.g., 1-bromo-2-(trifluoromethoxy)benzene) show reduced reactivity in Pd-catalyzed reactions due to steric clashes .
Biological Activity
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with significant implications in medicinal chemistry and material science. Its unique structural features, including the presence of bromine and trifluoromethoxy groups, contribute to its biological activity and potential therapeutic applications.
- Molecular Formula : C₇H₂BrF₅O
- Molecular Weight : 276.99 g/mol
- CAS Number : 1417569-62-0
The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as:
- Electrophilic Substitution : The bromine and trifluoromethoxy groups can facilitate electrophilic aromatic substitution, allowing the compound to participate in biochemical pathways.
- Hydrophobic Interactions : The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with lipid-based targets.
Biological Activity
Research indicates that compounds containing trifluoromethyl and difluoro groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. Here are some notable findings regarding the biological activity of this compound:
Antimicrobial Activity
Studies have shown that fluorinated compounds often possess antimicrobial properties. For instance:
- Case Study : A series of fluorinated benzene derivatives were evaluated for their antibacterial efficacy against various strains. This compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential as a lead compound in antibiotic development.
Enzyme Inhibition
Fluorinated compounds can act as enzyme inhibitors due to their structural similarity to natural substrates:
- Example : Research has indicated that similar compounds with trifluoromethyl substitutions can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. This inhibition can lead to alterations in drug metabolism and pharmacokinetics.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects:
- Acute Toxicity : The compound is classified as harmful if swallowed and may cause skin and eye irritation. Long-term exposure studies are necessary to fully understand its safety profile.
Comparative Analysis of Related Compounds
To provide a clearer understanding of the biological activity of this compound, a comparison with related fluorinated compounds is presented below:
| Compound Name | CAS Number | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |
|---|---|---|---|---|
| This compound | 1417569-62-0 | Moderate | Yes | Harmful |
| 1-Bromo-3-fluoro-4-methylbenzene | 252004-42-5 | High | Yes | Harmful |
| 2-Bromo-1,4-difluoro-3-(trifluoromethoxy)benzene | 1807078-27-8 | Low | No | Moderate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via sequential halogenation and functional group introduction. For example, bromination of a fluorinated benzene precursor using N-bromosuccinimide (NBS) under controlled acidic conditions can yield the desired bromo-difluoro intermediate. The trifluoromethoxy group (-OCF₃) is introduced via nucleophilic aromatic substitution (NAS) using trifluoromethoxide (CF₃O⁻) or via Ullmann-type coupling with a copper catalyst. Reaction temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents (e.g., excess CF₃O⁻) critically impact yield and purity .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR is essential for resolving fluorine environments (e.g., distinguishing -F and -OCF₃ signals). ¹H NMR can confirm aromatic proton splitting patterns.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₇H₂BrF₅O, exact mass 291.92 g/mol) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from ortho-substituents .
Advanced Research Questions
Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The electron-withdrawing trifluoromethoxy (-OCF₃) and fluoro (-F) groups deactivate the benzene ring, directing coupling reactions to specific positions. For Suzuki-Miyaura coupling, optimize catalyst systems (e.g., Pd(PPh₃)₄ or XPhos Pd G3) and bases (e.g., K₂CO₃) to enhance reactivity. Computational studies (DFT) predict regioselectivity by analyzing Fukui indices for electrophilic attack .
Q. What strategies stabilize this compound under high-temperature or acidic conditions?
- Methodology :
- Thermal Stability : Use inert atmospheres (N₂/Ar) and aprotic solvents (e.g., DMSO) to prevent decomposition. Differential scanning calorimetry (DSC) can identify decomposition thresholds.
- Acidic Conditions : Stabilize via buffered systems (pH 6–8) or replace Br with less labile groups (e.g., -OTf) if side reactions (e.g., debromination) occur .
Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts in fluorination)?
- Methodology :
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in CF₃O⁻) to track substitution pathways.
- Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., di-brominated isomers or hydrolyzed -OCF₃ groups). Adjust stoichiometry or reaction time to suppress competing pathways .
Experimental Design Considerations
Q. What computational tools are effective for modeling substituent interactions in this compound?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets models steric and electronic effects. Molecular electrostatic potential (MESP) maps predict reactive sites for functionalization. Compare computed NMR shifts with experimental data to validate models .
Q. How to design a scalable synthesis protocol while minimizing hazardous intermediates?
- Methodology :
- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce hazardous intermediate accumulation (e.g., Br₂ gas).
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
